molecular formula C22H19N3O5 B11983624 2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

2-methoxy-4-{(E)-[2-(pyridin-3-ylcarbonyl)hydrazinylidene]methyl}phenyl 4-methoxybenzoate

Cat. No.: B11983624
M. Wt: 405.4 g/mol
InChI Key: ZQJAMASILWZHFV-ZMOGYAJESA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHOXY-4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Pyridinylcarbonyl Intermediate: This involves the reaction of pyridine-3-carboxylic acid with hydrazine to form the corresponding hydrazide.

    Coupling Reaction: The hydrazide is then coupled with 2-methoxy-4-nitrobenzoyl chloride under basic conditions to form the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized use in research. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-METHOXY-4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for converting methoxy groups to halides.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

2-METHOXY-4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-METHOXY-4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHOXY-4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHYLBENZOATE
  • 2-METHOXY-4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-BUTOXYBENZOATE
  • 2-METHOXY-4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-ETHOXYBENZOATE

Uniqueness

2-METHOXY-4-(2-(3-PYRIDINYLCARBONYL)CARBOHYDRAZONOYL)PHENYL 4-METHOXYBENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

[2-methoxy-4-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate

InChI

InChI=1S/C22H19N3O5/c1-28-18-8-6-16(7-9-18)22(27)30-19-10-5-15(12-20(19)29-2)13-24-25-21(26)17-4-3-11-23-14-17/h3-14H,1-2H3,(H,25,26)/b24-13+

InChI Key

ZQJAMASILWZHFV-ZMOGYAJESA-N

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=N/NC(=O)C3=CN=CC=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=NNC(=O)C3=CN=CC=C3)OC

Origin of Product

United States

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